molecular formula C7H14N2O B13071866 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine

4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B13071866
M. Wt: 142.20 g/mol
InChI Key: PKTDSWFWOCSTDV-UHFFFAOYSA-N
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Description

4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. It belongs to the class of 2-amino-4,5-dihydrooxazoles, which are characterized by a reduced oxazole ring structure. This core structure is known to serve as a versatile synthetic intermediate and building block in the preparation of more complex molecules (PubMed, 2019) . Compounds within this structural class have been studied for their potential interactions with biological systems. Research on related aminorex analogues indicates that the 4,5-dihydro-1,3-oxazol-2-amine scaffold can interact with monoaminergic neurotransmission by affecting the function of monoamine transporters (ACS Chem Neurosci, 2019) . This interaction is similar to that of other psychostimulants, making such compounds valuable tools for neuropharmacological research. As a 4,4-diethyl substituted derivative, this particular compound may offer unique steric and electronic properties that could influence its reactivity, metabolic profile, and binding affinity in research applications. It is primarily intended for use in method development, as a standard in analytical chemistry, and for the exploration of structure-activity relationships. This product is strictly for research use in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic uses, nor is it for personal consumption. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4,4-diethyl-5H-1,3-oxazol-2-amine

InChI

InChI=1S/C7H14N2O/c1-3-7(4-2)5-10-6(8)9-7/h3-5H2,1-2H3,(H2,8,9)

InChI Key

PKTDSWFWOCSTDV-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=N1)N)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 4,4 Diethyl 4,5 Dihydro 1,3 Oxazol 2 Amine and Its Analogs

Traditional and Modern Cyclization Routes to Dihydrooxazol-2-amine Systems

The formation of the dihydrooxazol-2-amine core typically involves the cyclization of a linear precursor containing the necessary alcohol and amine functionalities. Various strategies have been developed to facilitate this key ring-closing step.

Condensation Reactions Involving Amino Alcohols and Carboxylic Acid Derivatives

A foundational approach to the synthesis of 2-substituted dihydrooxazolines involves the condensation of a β-amino alcohol with a carboxylic acid or its derivative. libretexts.orgpressbooks.pub In the context of 4,4-diethyl-4,5-dihydro-1,3-oxazol-2-amine, this would conceptually involve the reaction of 2-amino-2-ethyl-1-butanol with a cyanating agent or a urea (B33335) equivalent. The reaction proceeds through the initial formation of an N-substituted β-hydroxy amide or urea, which then undergoes intramolecular cyclization, typically under acidic or dehydrating conditions, to yield the target dihydrooxazol-2-amine.

Table 1: Examples of Condensation Reactions for Dihydrooxazoline Synthesis

Amino Alcohol PrecursorCarboxylic Acid Derivative/ReagentProductConditionsReference
2-Amino-2-methyl-1-propanolBenzoic Acid2-Phenyl-4,4-dimethyl-4,5-dihydro-1,3-oxazoleAcid catalyst, heat mdpi.com
EthanolamineDiethyl Oxalate2-(Ethoxycarbonyl)-4,5-dihydro-1,3-oxazoleReflux mdpi.com

This table presents generalized examples of condensation reactions leading to dihydrooxazoline systems, illustrating the types of precursors that could be adapted for the synthesis of the target compound.

Dehydrating Agent-Mediated Cyclizations (e.g., DAST, Deoxo-Fluor®)

Modern synthetic methods often employ specialized dehydrating agents to effect the cyclization of β-hydroxy amides to dihydrooxazolines under mild conditions, thereby improving functional group compatibility and stereochemical control. organic-chemistry.orgcapes.gov.bracs.org Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are prominent reagents in this category. organic-chemistry.orgcapes.gov.bracs.org These reagents activate the hydroxyl group of the β-hydroxy amide precursor, converting it into a good leaving group and facilitating intramolecular nucleophilic attack by the amide oxygen to form the dihydrooxazole ring.

The reaction conditions are typically mild, with DAST-mediated cyclizations often performed at temperatures as low as -78 °C, while the more thermally stable Deoxo-Fluor® is effective at around -20 °C. organic-chemistry.org This approach is particularly advantageous for substrates with sensitive functional groups that would not tolerate the harsh conditions of traditional acid-catalyzed dehydration. acs.org For the synthesis of this compound, a suitable precursor would be N-(1,1-diethyl-2-hydroxyethyl)urea, which upon treatment with DAST or Deoxo-Fluor® would undergo cyclodehydration.

Table 2: Comparison of DAST and Deoxo-Fluor® in Oxazoline (B21484) Synthesis

ReagentTypical Reaction TemperatureKey AdvantagesReference
DAST-78 °CHigh efficiency at low temperatures organic-chemistry.orgacs.org
Deoxo-Fluor®-20 °CGreater thermal stability, often better for certain substrates organic-chemistry.orgacs.orgnih.gov

Intramolecular Cyclization Strategies from Amide Precursors

Another versatile strategy for the synthesis of dihydrooxazolines is the intramolecular cyclization of suitably functionalized amide precursors. A common approach involves the use of an N-(2-haloethyl)amide. In this method, the nitrogen atom of the amide acts as an internal nucleophile, displacing the halide to form the five-membered ring. This cyclization is typically promoted by a base. acs.org

This strategy offers a high degree of control over the substitution pattern of the resulting dihydrooxazoline. For the synthesis of analogs of this compound, one could envision starting with a substituted 2-bromoethylamine, which is then acylated to form the N-(2-bromo-1,1-diethyl)amide precursor. Subsequent base-mediated cyclization would yield the desired 4,4-diethyl-4,5-dihydro-1,3-oxazole ring system. The nature of the acyl group would determine the substituent at the 2-position.

Catalytic Approaches in the Synthesis of this compound Frameworks

Catalytic methods have revolutionized organic synthesis by offering more efficient and environmentally benign reaction pathways. In the context of dihydrooxazol-2-amine synthesis, catalytic approaches are being explored to enhance selectivity and expand the scope of accessible structures.

Ruthenium-Catalyzed Cyclization Reactions

Ruthenium catalysts have emerged as powerful tools in organic synthesis, capable of mediating a wide range of transformations. While direct ruthenium-catalyzed cyclization to form the dihydrooxazol-2-amine core from simple precursors is not extensively documented, ruthenium catalysts are well-known for their application in the functionalization of pre-existing oxazoline rings. For instance, ruthenium(II) complexes have been employed for the ortho-alkenylation of arenes directed by an oxazoline group. rsc.orgrsc.orgepa.gov

Furthermore, ruthenium catalysts have been successfully utilized in the asymmetric hydrogenation of 2-oxazolones to furnish chiral 2-oxazolidinones, which are valuable synthetic intermediates. nih.govrsc.org Although not a direct synthesis of dihydrooxazol-2-amines, these methods highlight the utility of ruthenium catalysis in manipulating oxazoline-related scaffolds, which could be adapted for the synthesis of complex analogs.

Palladium Cross-Coupling Amination Methods for Substituted Dihydrooxazol-2-amines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful method for the formation of carbon-nitrogen bonds. nih.govorganic-chemistry.orgrsc.org This methodology can be strategically applied to the synthesis of substituted dihydrooxazol-2-amines. The approach would involve the synthesis of a 2-halo-4,4-diethyl-4,5-dihydro-1,3-oxazole intermediate. This halogenated precursor can then be coupled with a variety of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand to introduce the amino group at the 2-position.

This method offers significant advantages in terms of modularity, allowing for the rapid generation of a library of analogs with diverse substituents on the exocyclic nitrogen atom. The choice of phosphine (B1218219) ligand is crucial for the success of the coupling reaction, with bulky, electron-rich ligands often providing the best results. mit.edu

Table 3: Key Components of a Typical Buchwald-Hartwig Amination Reaction

ComponentFunctionExamplesReference
Palladium PrecatalystActive catalyst sourcePd(OAc)₂, Pd₂(dba)₃ organic-chemistry.org
LigandStabilizes and activates the palladium centerBrettPhos, RuPhos, XPhos rsc.org
BasePromotes the reaction by deprotonating the amineNaOt-Bu, Cs₂CO₃ rsc.org
AmineNucleophile that forms the C-N bondPrimary and secondary alkyl or aryl amines nih.govmit.edu

Green Chemistry Principles in Dihydrooxazol-2-amine Synthesis

The integration of green chemistry principles into synthetic routes is paramount for minimizing environmental impact and improving process efficiency. The synthesis of dihydrooxazol-2-amines has benefited significantly from such approaches, including the use of alternative energy sources, solvent-free conditions, and eco-friendly catalysts.

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.govsemanticscholar.org In the synthesis of 2-oxazoline derivatives, microwave-assisted methods have proven effective. For instance, the cyclization of ω-amido alcohols to form 2-aryl-2-oxazolines can be efficiently promoted by polyphosphoric acid (PPA) esters under microwave irradiation. researchgate.netsigmaaldrich.comyoutube.com This approach offers a rapid and general procedure for constructing the oxazoline ring. While direct examples for this compound are not extensively detailed in the literature, the successful application of microwave-assisted synthesis to structurally related 4,4-disubstituted 2-oxazolines suggests its high potential for the target molecule. researchgate.net A one-pot, one-step microwave-assisted cyclization-methylation of amino alcohols using dimethyl carbonate and a phase-transfer catalyst also highlights the utility of this technology in synthesizing substituted oxazolidin-2-ones, which are related structures. nih.govsemanticscholar.orgresearchgate.net

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. This method has been successfully applied to the synthesis of various heterocyclic compounds, including 2-amino-4H-pyran derivatives and 1,5-disubstituted tetrazoles, often in aqueous media and with reduced reaction times. nih.govresearchgate.net The ultrasound-assisted construction of novel diethyl phosphonates via a one-pot three-component reaction underscores the potential of this methodology for complex molecule synthesis. researchgate.netfigshare.com The synthesis of various heterocyclic compounds has been shown to be more efficient under ultrasound irradiation compared to conventional methods, suggesting that this approach could be effectively adapted for the synthesis of this compound, promoting faster and more environmentally friendly procedures. researchgate.netresearchgate.netnih.gov

MethodKey FeaturesPotential Advantages for Dihydrooxazol-2-amine Synthesis
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields. researchgate.netIncreased efficiency, reduced energy consumption, potential for solvent-free conditions. researchgate.networktribe.com
Ultrasound-Assisted Synthesis Enhanced reactivity through acoustic cavitation, can be performed in aqueous media. nih.govEnvironmentally friendly, potentially milder reaction conditions, improved yields. researchgate.netfigshare.com
Solvent-Free Reaction Conditions and Eco-Friendly Catalysts

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation or solid-supported catalysts, reduce waste and simplify product purification. The synthesis of 4,4-disubstituted 2-oxazolines has been achieved through a microwave-promoted solvent-free direct condensation of carboxylic acids and disubstituted β-amino alcohols. researchgate.net In cases requiring a Lewis acid, zinc oxide has been utilized as a solid support, offering a clean, economical, and environmentally friendly alternative to traditional procedures. researchgate.net

The use of eco-friendly and reusable catalysts is another critical aspect. While specific examples for the synthesis of this compound are not prevalent, the broader field of heterocyclic synthesis provides numerous examples. For instance, the synthesis of pyranothiazolopyrimidines and 4H-pyrans has been efficiently catalyzed by a magnetic recyclable nano-catalyst under solvent-free conditions. nih.gov Similarly, catalyst-free synthesis of polyfunctionalized quinoxalines in water has been developed, showcasing a highly eco-friendly approach. wmich.edu These examples demonstrate the feasibility of developing solvent-free and eco-catalytic systems for the synthesis of the target compound.

ApproachCatalyst/ConditionBenefits
Solvent-Free Synthesis Microwave irradiation, solid supports (e.g., Zinc Oxide). researchgate.netReduced waste, simplified work-up, lower environmental impact. researchgate.net
Eco-Friendly Catalysts Magnetic recyclable nano-catalysts, catalyst-free in water. nih.govwmich.eduReusability, reduced toxicity, alignment with green chemistry principles.
Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. youtube.com This technology has been successfully applied to the synthesis of 4,5-disubstituted oxazoles. nih.govworktribe.comdurham.ac.uk A multipurpose mesofluidic flow reactor has been developed for the rapid on-demand synthesis of these compounds, utilizing solid-supported reagents to expedite the process. durham.ac.uk This approach allows for the efficient production of gram quantities of material with high purity. durham.ac.uk The derivatization of other heterocyclic systems, such as 1,2,4-thiadiazoles, has also been demonstrated in a continuous flow process, highlighting the versatility of this technique for handling even hazardous reagents safely. nih.gov The development of a continuous flow system for the synthesis of this compound would represent a significant advancement, enabling safer, more efficient, and scalable production.

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Derivatives

The control of chemo-, regio-, and stereoselectivity is crucial in the synthesis of complex molecules. For this compound, which contains a stereocenter at the C5 position if a substituent is present, achieving high levels of stereocontrol is a key challenge.

The synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones from readily available amino acids has been reported. nih.gov This methodology, which involves asymmetric etherification, Boc protection, a Grignard reaction, and cyclization, provides a potential pathway to enantiomerically enriched precursors for 4,4-diethyl-substituted oxazolines. nih.gov The use of chiral auxiliaries, such as oxazolidinones, is a well-established strategy for controlling stereochemistry in various transformations, including aldol (B89426) reactions and alkylations. sigmaaldrich.comnih.govwikipedia.orgrsc.org These auxiliaries can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction and can then be removed, allowing for the synthesis of enantiomerically pure compounds.

For instance, the stereoselective synthesis of oxazolidin-2-ones has been achieved via an asymmetric aldol reaction followed by a Curtius rearrangement. nih.gov This approach allows for the creation of two contiguous stereocenters with high diastereoselectivity. nih.gov While this example does not directly produce a 2-aminooxazoline, the principles of using chiral auxiliaries to control the stereochemistry of the oxazoline ring are transferable. The development of a stereoselective synthesis of this compound would likely involve the use of a chiral precursor, such as an enantiomerically pure 2-amino-2-ethyl-1-butanol derivative, or the application of a chiral catalyst or auxiliary during the cyclization step.

Novel Precursors and Multicomponent Reactions for Dihydrooxazol-2-amine Synthesis

The development of novel synthetic routes often relies on the identification of new precursors and the application of multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and increasing atom economy. nih.govscielo.org.mxbeilstein-journals.orgmdpi.com

A convenient two-step, one-pot synthesis of 2-aminooxazolines has been developed starting from styrenes. researchgate.net This reaction proceeds via an intermediate α-iodoisocyanate, which then reacts with an amine nucleophile to form the 2-aminooxazoline ring. researchgate.net While this method is demonstrated with styrenes, the underlying principle of forming a reactive intermediate that can be trapped by an amine could potentially be adapted for the synthesis of 4,4-diethyl substituted analogs using an appropriately substituted alkene precursor.

Another innovative approach involves the use of cyanogen (B1215507) bromide for the formation of the 2-aminooxazole ring. The reaction of 2-amino-3-hydroxy pyridinol with cyanogen bromide resulted in the formation of a fused aminooxazole system in almost quantitative yield. nih.gov This method provides a direct route to the 2-aminooxazole core and could be explored with precursors like 2-amino-2-ethyl-1-butanol to synthesize this compound.

Reactivity and Transformation Pathways of 4,4 Diethyl 4,5 Dihydro 1,3 Oxazol 2 Amine

Nucleophilic and Electrophilic Substitution Reactions of the Dihydrooxazol-2-amine Ring

The 4,5-dihydro-1,3-oxazol-2-amine (B1208636) ring system does not undergo classical electrophilic aromatic substitution due to its non-aromatic nature. The reactivity is instead governed by the embedded amidine system (-N=C(NH2)-O-).

Nucleophilic Reactions: The C2 carbon of the dihydrooxazole ring is the most electrophilic center and is susceptible to nucleophilic attack. This is due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. However, simple nucleophilic substitution at this position is uncommon. Instead, nucleophilic attack, particularly under acidic or basic conditions, often leads to ring-opening, which is discussed in section 3.3. Strong nucleophiles can add to the C=N double bond, but this typically results in intermediates that proceed to ring cleavage rather than substitution.

Electrophilic Reactions: Direct electrophilic attack on the ring carbons (C4 and C5) is not a favored pathway. The endocyclic nitrogen atom (N3) is the primary site for electrophilic attack, such as protonation or alkylation. Protonation at N3 activates the ring, particularly the C2 carbon, towards nucleophilic attack, which can facilitate hydrolysis or other ring-opening reactions. nih.govwikipedia.org The reaction of 2-amino-2-oxazolines with electrophilic reagents like unsaturated carboxylic esters can lead to cycloaddition products, forming bicyclic systems such as oxazolo[3,2-a]pyrimidin-7-ones. nih.gov

Oxidation Reactions, Including Conversion to Oxazole (B20620) Systems

A significant transformation of the 4,5-dihydro-1,3-oxazole ring is its oxidation (aromatization) to the corresponding oxazole system. This conversion introduces aromatic stability and is a key synthetic route to substituted 2-aminooxazoles. Various reagents have been employed to achieve this dehydrogenation.

Common methods for the oxidative aromatization of oxazolines to oxazoles include the use of copper(II) bromide with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or nickel peroxide (NiO2). Another effective method involves the use of bromotrichloromethane (B165885) and DBU. nih.gov A particularly useful and heterogeneous method employs manganese(IV) dioxide (MnO2), which can be used in flow chemistry systems, avoiding complex workups. nih.gov The efficiency of these reactions can depend on the substitution pattern of the oxazoline (B21484) ring.

Substrate TypeOxidizing AgentConditionsProductYield (%)
Aryl-substituted oxazolineMnO2Flow, 60 °CAryl-substituted oxazole50–79
Alkyl-substituted oxazolineMnO2Flow, 100 °CAlkyl-substituted oxazoleModerate to Good
C5-unsubstituted oxazolineBrCCl3 / DBUBatchC5-unsubstituted oxazoleEffective

This table presents generalized data for the oxidation of substituted oxazolines to oxazoles based on established methodologies. nih.gov

In some biological or enzymatic contexts, oxidation can also occur at the C2 position of an oxazole ring (not the dihydro-oxazole) to form a 2-oxazolone, a reaction catalyzed by enzymes like aldehyde oxidase. psu.edu While this applies to the already aromatized system, it highlights the potential reactivity of the heterocyclic core.

Ring-Opening and Ring-Transformation Reactions of 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine

The dihydrooxazole ring is susceptible to cleavage under various conditions, most notably through hydrolysis or cationic polymerization. These reactions represent significant pathways for the transformation of this compound.

Cationic Ring-Opening Polymerization (CROP): 2-substituted-2-oxazolines are well-known monomers for CROP. researchgate.net The process is initiated by an electrophile (e.g., alkyl tosylates, triflates) which attacks the ring nitrogen. beilstein-journals.org This creates a strained, positively charged oxazolinium species. A second monomer molecule then acts as a nucleophile, attacking the C5 carbon of the initiated monomer, leading to ring opening and the formation of a linear polymer chain. nih.govnih.gov The resulting polymers are poly(N-acylethylenimine)s, which are analogues of polyamides. wikipedia.org The living nature of this polymerization allows for precise control over the polymer's molecular weight and structure. researchgate.netrsc.org

Hydrolytic Ring-Opening: The amidine linkage within the ring is prone to hydrolysis, especially under acidic or basic conditions.

Acid-catalyzed hydrolysis: Protonation of the endocyclic nitrogen (N3) makes the C2 carbon highly electrophilic and susceptible to attack by water. youtube.com This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the C-O bond and ultimately yielding an N-(2-amino-2,2-diethyl-ethyl)urea derivative. scispace.comyoutube.com

Base-catalyzed hydrolysis: Under basic conditions, hydroxide (B78521) can attack the C2 carbon. While amides are generally resistant to basic hydrolysis, the reaction can be driven to completion with heat, leading to the formation of a carboxylate salt and an amine after cleavage of the C-N bond. chemistrysteps.com

These ring-opening reactions are a key aspect of the compound's stability profile, as discussed further in section 3.5.

Functionalization of the Amine Moiety

The exocyclic 2-amino group of this compound behaves as a typical primary amine and is a key site for further molecular elaboration. It can readily undergo a variety of common amine reactions, including acylation, alkylation, and arylation.

Acylation: The amino group reacts with acylating agents such as acid chlorides and anhydrides under standard conditions to form the corresponding N-acyl derivatives (amides). nih.govnih.gov This reaction is often used to protect the amine or to introduce new functional moieties.

Alkylation: The nucleophilic amine can be alkylated using alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts can be challenging. rsc.orgnih.govnih.gov

Arylation: Modern cross-coupling methodologies allow for the efficient N-arylation of the amino group. Copper-catalyzed methods, such as the Ullmann condensation or Chan-Lam coupling, and palladium-catalyzed reactions like the Buchwald-Hartwig amination, are effective for forming a C-N bond between the amine and an aryl halide or boronic acid. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net These reactions provide a powerful route to N-aryl-2-aminooxazoline derivatives. For instance, the Buchwald-Hartwig cross-coupling of 2-aminooxazoles with aryl halides has been used to synthesize a range of N-substituted compounds. nih.gov

The reactivity of this amine is analogous to that of the well-studied 2-aminothiazoles, which readily undergo acylation and other electrophilic attacks on the exocyclic nitrogen. nih.govresearchgate.net

Thermal and Hydrolytic Stability of this compound

The stability of the title compound is a critical factor in its handling, storage, and application. The oxazoline ring is generally considered to be thermally stable and relatively resistant to weak acids and bases. wikipedia.org

Thermal Stability: Studies on polymers containing 2-oxazoline units indicate that the ring system is stable at elevated temperatures. Copolymers based on 2-substituted oxazolines often show no significant weight loss until temperatures exceed 200 °C (473 K). researchgate.net Similarly, imidazoline (B1206853) derivatives, which are structurally related, are thermally stable up to around 200 °C. nih.gov This suggests that this compound likely possesses good thermal stability under non-reactive atmospheres.

Hydrolytic Stability: The hydrolytic stability of the dihydrooxazole ring is highly dependent on the pH of the environment. While generally stable under neutral conditions, the ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opened products as described in section 3.3. scispace.com

Neutral and Basic Conditions: Studies on polymers with oxazoline side chains show good stability at neutral (pH 7.4) and moderately basic (pH 8-9) conditions. nih.gov

Acidic Conditions: The stability decreases dramatically in acidic environments. nih.gov In strongly acidic conditions (e.g., pH 1.2), the oxazoline ring undergoes rapid hydrolysis. nih.gov This is consistent with the general mechanism of acid-catalyzed hydrolysis of amides and related functional groups, where protonation of the ring activates it for nucleophilic attack by water. youtube.comyoutube.comkhanacademy.org

ConditionStabilityPrimary Degradation Pathway
Thermal (Inert)High (Stable up to ~200 °C)Decomposition of molecular skeleton at higher temperatures
Hydrolytic (Neutral, pH ~7)GoodSlow hydrolysis
Hydrolytic (Acidic, pH < 6)Moderate to LowAcid-catalyzed ring-opening
Hydrolytic (Basic, pH > 8)GoodBase-catalyzed ring-opening (requires heating)

This table summarizes the expected stability based on data from related oxazoline and imidazoline systems. wikipedia.orgresearchgate.netnih.govnih.gov

Advanced Structural Elucidation and Conformational Analysis of 4,4 Diethyl 4,5 Dihydro 1,3 Oxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

¹H and ¹³C NMR Investigations

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and signal multiplicities for 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine have not been reported. A hypothetical analysis would predict signals corresponding to the diethyl groups at the C4 position (triplets for methyl protons, quartets for methylene (B1212753) protons), a singlet for the C5 methylene protons, and a broad signal for the amine (-NH₂) protons. In the ¹³C NMR spectrum, one would expect to see signals for the quaternary C4 carbon, the C5 methylene carbon, the C2 carbon involved in the guanidinic system, and distinct signals for the methyl and methylene carbons of the ethyl groups. Without experimental data, a precise data table cannot be constructed.

Advanced 2D NMR Techniques for Connectivity and Conformation

While techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the molecular structure and connectivity, no such studies have been published for this compound. These analyses would be crucial for unambiguously assigning the proton and carbon signals and confirming the ethyl group attachments to the C4 position.

X-ray Crystallography of this compound and its Derivatives

No single-crystal X-ray diffraction data for this compound or its immediate derivatives is available. This information is essential for a definitive analysis of its solid-state conformation and intermolecular interactions.

Analysis of Molecular Conformation and Planarity of the Dihydrooxazoline Ring

An analysis of the dihydrooxazoline ring's conformation (e.g., envelope or twisted) and its degree of planarity is contingent on crystallographic data. In related dihydrooxazoline structures, the five-membered ring typically adopts a non-planar, envelope-like conformation to minimize steric strain. However, the specific bond lengths, bond angles, and torsion angles for the title compound are undetermined.

Intermolecular Interactions and Supramolecular Assembly: Hydrogen Bonding and π-π Stacking

The 2-amino group of the molecule is expected to act as a hydrogen bond donor, and the ring nitrogen and oxygen atoms could act as acceptors, leading to the formation of supramolecular assemblies in the solid state. However, without crystal structure data, it is impossible to describe the actual hydrogen bonding network or to determine if other interactions, such as π-π stacking (which is unlikely given the absence of aromatic rings), are present.

Infrared (IR) Spectroscopy for Functional Group Identification

A published IR spectrum for this compound could not be located. A general analysis would predict characteristic vibrational bands for key functional groups.

Table 1: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H (Amine) 3300-3500 Symmetric & Asymmetric Stretching
C-H (Alkyl) 2850-2960 Stretching
C=N (Imine) 1640-1690 Stretching
N-H (Amine) 1590-1650 Bending (Scissoring)

This table represents expected ranges for the functional groups present and is not based on experimental data for the specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of this compound. It provides precise information about the compound's molecular weight and offers insights into its structure through the analysis of its fragmentation patterns under ionization.

The molecular formula for this compound is C₈H₁₆N₂O, corresponding to a molecular weight of approximately 156.23 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to this molecular weight. The fragmentation of this molecular ion is influenced by the presence of the diethyl groups at the C4 position, the oxazoline (B21484) ring, and the 2-amino substituent.

A primary and highly probable fragmentation pathway involves the loss of an ethyl radical (•CH₂CH₃) from the C4 position. This is a classic alpha-cleavage adjacent to the heteroatoms in the ring, leading to the formation of a stable cation. This fragmentation would result in a significant peak in the mass spectrum.

Another expected fragmentation pattern involves the cleavage of the oxazoline ring itself. Such cleavages can lead to the formation of various smaller charged fragments and the loss of neutral molecules. The specific fragmentation of the ring would be directed by the stability of the resulting carbocations and radical cations.

The following interactive table details the predicted major fragment ions for this compound based on established principles of mass spectrometry.

m/zProposed Fragment IonNeutral LossProposed Structure of Fragment
156[M]⁺˙ (Molecular Ion)-[C₈H₁₆N₂O]⁺˙
127[M - C₂H₅]⁺•C₂H₅[C₆H₁₁N₂O]⁺
99[M - C₄H₉]⁺•C₄H₉[C₄H₇N₂O]⁺
70[C₄H₈N]⁺C₄H₈O[CH₂=C(CH₃)-N=CH₂]⁺

Detailed Research Findings:

While specific experimental mass spectra for this compound are not widely available in public spectral databases, the predicted fragmentation pattern is based on the well-understood behavior of analogous structures. The initial loss of an ethyl group to form the ion at m/z 127 is anticipated to be a dominant process, likely resulting in the base peak of the spectrum. This is due to the formation of a resonance-stabilized tertiary carbocation.

Subsequent fragmentation of the m/z 127 ion could involve the loss of a molecule of ethene (C₂H₄), leading to a fragment at m/z 99. Ring cleavage pathways can also contribute to the complexity of the spectrum. For instance, cleavage of the C4-C5 and O-C2 bonds could lead to the formation of a fragment with m/z 70, corresponding to a protonated amino-imine structure, with the concurrent loss of a neutral C₄H₈O fragment. The analysis of these characteristic fragments provides strong evidence for the presence of the 4,4-diethyl-substituted oxazoline core.

Computational Chemistry and Theoretical Studies of 4,4 Diethyl 4,5 Dihydro 1,3 Oxazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Detailed research findings from DFT calculations on analogous heterocyclic systems reveal key electronic features that are transferable to the target molecule. For instance, the nitrogen and oxygen atoms within the oxazoline (B21484) ring are regions of high electron density, rendering them susceptible to electrophilic attack. The exocyclic amine group further influences the electronic distribution, with the lone pair on the nitrogen atom participating in resonance with the endocyclic double bond, which can be quantified through Natural Bond Orbital (NBO) analysis.

Table 1: Calculated Electronic Properties of a Representative 2-Amino-oxazoline Scaffold

PropertyCalculated Value
Highest Occupied Molecular Orbital (HOMO) Energy-6.5 eV
Lowest Unoccupied Molecular Orbital (LUMO) Energy2.1 eV
HOMO-LUMO Gap8.6 eV
Dipole Moment3.2 D

Note: These values are illustrative and based on DFT calculations on a similar 2-amino-oxazoline core structure.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The conformational flexibility of 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine, particularly the orientation of the two ethyl groups at the C4 position, is critical for its interaction with other molecules. Molecular modeling and dynamics simulations are employed to explore the potential energy surface and identify low-energy conformers.

Molecular dynamics simulations, by solving Newton's equations of motion for the atoms in the molecule, can map out the accessible conformational space over time. These simulations would likely reveal that the ethyl groups are not static but can rotate and adopt various staggered and eclipsed conformations relative to the oxazoline ring. The relative energies of these conformers determine their population at a given temperature.

Quantum Chemical Prediction of Reactivity and Reaction Pathways

Quantum chemical methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. By calculating reactivity indices such as Fukui functions and local softness, regions of the molecule most susceptible to nucleophilic or electrophilic attack can be identified.

For instance, the exocyclic amine nitrogen is predicted to be a primary site for protonation and alkylation reactions. The endocyclic nitrogen and oxygen atoms also present potential sites for coordination with metal ions. Computational studies on the synthesis of related 2-oxazolines have shown that the reaction mechanism can be intricate, and quantum chemical calculations can help to rationalize the observed product distributions by comparing the activation energies of competing pathways.

Cheminformatics and Data-Driven Approaches for Dihydrooxazol-2-amine Research

Cheminformatics and machine learning are revolutionizing chemical research by enabling the analysis of large datasets to predict properties and reaction outcomes.

Machine Learning for Reaction Yield Prediction in Dihydrooxazol-2-amine Synthesis

The synthesis of dihydrooxazol-2-amines can be optimized using machine learning models trained on experimental reaction data. nih.govprinceton.educhemrxiv.orgresearchgate.netscinapse.io These models can predict the reaction yield based on various input parameters such as reactants, catalysts, solvents, and temperature. By identifying the key factors that influence the yield, these models can guide the experimental design to achieve higher efficiency. princeton.edu

For the synthesis of this compound, a machine learning model could be developed using data from the synthesis of a library of analogous compounds. The model would learn the complex relationships between the structural features of the starting materials and the final product yield, enabling the prediction of the optimal conditions for the synthesis of the target molecule.

Table 2: Illustrative Data for a Machine Learning Model Predicting Oxazoline Synthesis Yield

Starting MaterialCatalystSolventTemperature (°C)Yield (%)
2-amino-2-ethyl-1-propanolCyanogen (B1215507) bromideMethanol2575
2-amino-2-methyl-1-propanolZinc chlorideToluene11082
2-amino-2-ethyl-1-butanolN-BromosuccinimideDichloromethane068

In Silico Screening for Novel Dihydrooxazol-2-amine Structures

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical structures for molecules with desired properties, such as biological activity. For the dihydrooxazol-2-amine scaffold, virtual screening could be employed to identify derivatives of this compound that are predicted to bind to a specific biological target.

This process typically involves docking simulations, where the three-dimensional structure of the molecule is computationally fitted into the binding site of a target protein. The binding affinity is then estimated using a scoring function. This allows for the rapid screening of thousands of potential drug candidates, prioritizing a smaller, more manageable number for experimental testing.

Applications of 4,4 Diethyl 4,5 Dihydro 1,3 Oxazol 2 Amine in Advanced Chemical Synthesis and Materials Science

Dihydrooxazol-2-amines as Ligands in Asymmetric Catalysis

Dihydrooxazol-2-amines are a prominent class of ligands in asymmetric catalysis, valued for their modular nature and effectiveness in inducing chirality in metal-catalyzed reactions. bldpharm.com Their utility stems from the chiral environment created around a metal center, which directs the stereochemical outcome of a reaction. The stereocenter on the oxazoline (B21484) ring, being close to the coordinating nitrogen atom, directly influences the enantioselectivity of the catalytic process. bldpharm.com

Chiral Auxiliaries in Enantioselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction. scielo.org.mxwikipedia.org Dihydrooxazoline moieties, including derivatives of 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine, are effective chiral auxiliaries. nih.gov They are covalently attached to a substrate, directing subsequent transformations to one of the two faces of the molecule, thus leading to the formation of one enantiomer in excess. nih.gov After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. scielo.org.mx

For instance, chiral oxazolines have been successfully employed in diastereoselective conjugate addition reactions, where they guide the approach of a nucleophile to an α,β-unsaturated amide. nih.gov

Design and Synthesis of Metal Chelating Ligands (e.g., in Vanadium Catalysis)

The design of effective chelating ligands is crucial for controlling the reactivity and selectivity of metal catalysts. Dihydrooxazol-2-amines are excellent candidates for the synthesis of such ligands due to the presence of multiple coordination sites. These ligands can form stable complexes with a variety of transition metals, including vanadium. rsc.orgnih.gov

In the context of vanadium catalysis, ligands containing oxazoline moieties have been synthesized and characterized for their application in polymerization reactions. For example, a series of oxovanadium complexes with iminophenyl oxazolinylphenylamine ligands have demonstrated high activity and thermal stability in ethylene polymerization. rsc.org The design of these ligands allows for fine-tuning of the steric and electronic properties of the vanadium center, thereby influencing the properties of the resulting polymer. rsc.org The chelation of the ligand to the metal center is a key factor in stabilizing the catalyst and achieving high catalytic performance. nih.govnih.gov

Influence of Substituents and Stereochemistry on Catalytic Performance

For example, in the case of vanadium-catalyzed ethylene polymerization, the steric hindrance provided by alkyl substituents on the ligand framework can inhibit bimolecular deactivation pathways, leading to higher catalytic activity. rsc.org Specifically, ligands bearing bulkier diisopropyl groups have shown higher activity compared to those with smaller dimethyl or diethyl groups. rsc.org

The following table illustrates the effect of ortho-substituents on the catalytic activity of vanadium complexes in ethylene polymerization:

Vanadium ComplexOrtho-Substituent on AnilineCatalytic Activity (10⁷ g mol⁻¹ h⁻¹)
V1 DimethylLower
V2 DiethylModerate
V3 DiisopropylHighest

This table is a representation of the trend observed where increased steric hindrance from the substituents leads to higher catalytic activity. rsc.org

Dihydrooxazol-2-amines as Building Blocks in Organic Synthesis

Beyond their role as ligands, dihydrooxazol-2-amines are valuable building blocks in organic synthesis, providing access to a wide range of more complex molecules. nih.gov

Precursors for the Synthesis of Complex Heterocyclic Systems (e.g., Pyrroles, Imidazoles, Triazoles)

Dihydrooxazol-2-amines can be chemically transformed into various heterocyclic systems that are prevalent in pharmaceuticals and natural products.

Pyrroles: The synthesis of substituted pyrroles can be achieved through various methods, including the condensation of amines with dicarbonyl compounds. organic-chemistry.org While direct conversion of dihydrooxazol-2-amines to pyrroles is not a standard named reaction, the amine functionality can participate in cyclization reactions to form the pyrrole ring. researchgate.netresearchgate.netnih.gov

Imidazoles: The synthesis of imidazoles often involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. pharmaguideline.comorganic-chemistry.orgbaranlab.org The amine group of a dihydrooxazol-2-amine could potentially serve as the nitrogen source in such reactions, leading to the formation of imidazole derivatives after appropriate ring-opening and cyclization steps. organic-chemistry.orgnih.gov

Triazoles: Triazoles are typically synthesized via cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition. nih.govfrontiersin.orgnih.govorganic-chemistry.org The amine group in dihydrooxazol-2-amines could be converted to an azide, which could then undergo cycloaddition with an alkyne to form a 1,2,3-triazole. frontiersin.orgresearchgate.net

Protecting Group Chemistry Employing Dihydrooxazoline Moieties

In multi-step organic synthesis, it is often necessary to protect certain functional groups from unwanted reactions. organic-chemistry.orgwikipedia.orgucoz.com The dihydrooxazoline moiety can function as a protecting group for carboxylic acids. The carboxylic acid is converted to a 2-substituted-dihydrooxazoline, which is stable to a variety of reagents, including organometallics and hydrides. oup.com The carboxylic acid can be regenerated by acidic hydrolysis of the dihydrooxazoline ring. oup.com This strategy adds steps to a synthesis but allows for greater control over chemoselectivity. uchicago.edu

The table below lists some common protecting groups and the conditions for their removal, illustrating the context in which a dihydrooxazoline protecting group might be employed.

Protecting GroupFunctional Group ProtectedRemoval Conditions
tert-Butoxycarbonyl (Boc) AmineStrong acid (e.g., TFA, HCl) wikipedia.org
Carbobenzyloxy (Cbz) AmineHydrogenolysis wikipedia.org
Silyl ethers (e.g., TBDMS) AlcoholFluoride ion (e.g., TBAF)
Dihydrooxazoline Carboxylic AcidAcidic hydrolysis

This table provides a comparative overview of different protecting group strategies used in organic synthesis.

Role in Polymer Chemistry and Materials Science

The unique structure of this compound, featuring a disubstituted 4-position and an amino group at the 2-position, places it at the intersection of several important classes of monomers. Its applications in polymer and materials science can be understood by examining research on these related structures. The presence of the 2-amino group is crucial, as it significantly influences polymerization behavior compared to the more common 2-alkyl-2-oxazolines. Similarly, substitution at the 4-position of the oxazoline ring can impact polymer properties.

Monomers for Poly(dihydrooxazol-2-amine) and Related Polymers

The primary method for polymerizing 2-oxazolines is living cationic ring-opening polymerization (CROP), which allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. nih.govacs.org However, the direct CROP of 2-amino-2-oxazoline monomers presents significant challenges.

Research into a similar class, poly(2-dialkylamino-2-oxazoline)s (PAmOx), revealed that the conventional CROP of the corresponding monomers led to extensive chain transfer reactions. researchgate.net These side reactions disrupt the living nature of the polymerization, making it difficult to obtain high molecular weight polymers with controlled structures. An alternative and more successful approach to synthesizing these polymers involves the acylation of linear polyethyleneimine (LPEI), a polymer-analogous reaction. researchgate.net

For 2-oxazolines with a primary amine in the side chain, a successful CROP approach involves the use of a protecting group. A 2-oxazoline monomer featuring a Boc-protected amino function, 2-[N-Boc-5-aminopentyl]-2-oxazoline (Boc-AmOx), has been successfully polymerized via living CROP. researchgate.net This strategy prevents side reactions involving the amine group. Subsequent quantitative deprotection yields poly(2-oxazoline)s with pendant primary amino functions. researchgate.net This protecting-group strategy would likely be necessary for the successful polymerization of this compound to achieve well-defined polymers.

The synthesis of other 2,4-disubstituted-2-oxazoline monomers has been reported, indicating that monomers with substitution at the 4-position, such as the diethyl groups in the target compound, are synthetically accessible and can undergo living CROP to form well-defined homopolymers and block copolymers. acs.org

Table 1: Polymerization Approaches for 2-Amino-2-Oxazoline Derivatives

Monomer Type Polymerization Method Key Findings Reference
2-Dialkylamino-2-oxazolines Direct CROP Leads to extensive chain transfer reactions, poor control. researchgate.net
2-Dialkylamino-2-oxazolines Acylation of Linear Polyethyleneimine Successful synthesis of well-defined Poly(2-dialkylamino-2-oxazoline)s. researchgate.net

Post-Polymerization Functionalization of Dihydrooxazol-Containing Polymers

Polymers containing dihydrooxazol-2-amine functionalities, or pendant amino groups in general, are highly valuable as platforms for post-polymerization functionalization. The primary amino group of a monomer unit derived from this compound would serve as a versatile reactive handle.

The accessibility of pendant amino side functions in poly(2-oxazoline)s has been confirmed through polymer-analogous reactions. For example, poly(2-(N-Boc-5-aminopentyl)-2-oxazoline) was deprotected to expose the primary amines, which were then successfully reacted with various isothiocyanates to form thiourea linkages. researchgate.net This reaction was used to attach fluorescent dyes like tetramethyl rhodamine isothiocyanate (TRITC) or to create cross-linked hydrogels using a bifunctional isothiocyanate. researchgate.net This demonstrates the high potential for using the amine functionality for conjugation, cross-linking, or the attachment of bioactive molecules.

Another versatile platform for functionalization is poly(2-isopropenyl-2-oxazoline) (PIPOx), which contains pendant oxazoline rings. mdpi.com These rings are reactive towards nucleophiles like thiols and carboxylic acids without needing a catalyst, allowing for straightforward modification of the polymer side chains. mdpi.com While structurally different, this highlights the inherent reactivity of the oxazoline heterocycle that can be harnessed for materials design.

Furthermore, post-polymerization modification can be achieved by activating a less reactive side chain. For instance, poly(2-ethylthio-2-oxazoline) was synthesized via CROP and then oxidized to activate the side chain for substitution by various nitrogen and sulfur nucleophiles, yielding a diverse library of polyureas and polythiocarbamates under mild conditions. nih.gov

Table 2: Examples of Post-Polymerization Functionalization Strategies

Base Polymer Functional Group Reaction Type Application/Result Reference
Poly(2-(aminoalkyl)-2-oxazoline) Pendant Primary Amine Thiourea formation with isothiocyanates Attachment of fluorescent dyes; hydrogel formation. researchgate.net
Poly(2-isopropenyl-2-oxazoline) Pendant Oxazoline Ring Ring-opening with thiols/carboxylic acids Versatile platform for side-chain modification. mdpi.com

Dihydrooxazol-2-amine Derivatives in the Development of Novel Materials with Specific Properties

The specific substituents on the oxazoline monomer are critical for tuning the final properties of the resulting polymer. The "diethyl" groups at the 4-position and the "amine" group at the 2-position of the target monomer would impart distinct characteristics to the corresponding polymer.

The hydrophilicity and stimuli-responsive behavior of polymers can be precisely controlled by the side-chain substituents. Research on poly(2-dialkylamino-2-oxazoline)s demonstrated a strong dependence of hydrophilicity on the alkyl groups. While poly(2-dimethylamino-2-oxazoline) was very hydrophilic, the corresponding diisopropyl version was hydrophobic. researchgate.net Notably, poly(2-diethylamino-2-oxazoline) (PDEAOx) , an analogue of a polymer made from the N,N-diethyl derivative of the target monomer, exhibits lower critical solution temperature (LCST) behavior, meaning it undergoes a reversible phase transition from soluble to insoluble in water upon heating. researchgate.net This thermoresponsiveness, with a transition temperature around 24 °C and a low glass transition temperature (Tg) of -10 °C, makes such polymers highly attractive for creating "smart" materials for biomedical applications. researchgate.nettcichemicals.com

Substitution on the polymer backbone itself, such as at the 4-position of the oxazoline ring, also influences material properties. Studies on chiral ABA triblock copolymers with poly((R)-2-ethyl-4-ethyl-2-oxazoline) as the hydrophobic block have shown that such substitutions are key to controlling aqueous solubility, thermal properties, and interactions with drug molecules. acs.org Therefore, the 4,4-diethyl substitution in a polymer derived from the target monomer would be expected to significantly impact its thermal properties, solubility, and molecular packing compared to polymers with unsubstituted backbones.

Table 3: Properties of Materials Derived from Functional Oxazoline Monomers

Polymer Key Structural Feature Notable Property Potential Application Reference
Poly(2-diethylamino-2-oxazoline) (PDEAOx) N,N-diethylamino side chain Thermoresponsive (LCST ≈ 24 °C), low Tg (-10 °C) Stimuli-responsive biomaterials, smart hydrogels. researchgate.net
Poly((R/S)-2-ethyl-4-ethyl-2-oxazoline) Disubstituted backbone Chirality, modified thermal properties and solubility Chiral recognition, drug delivery. acs.org

Future Research Directions and Outlook for 4,4 Diethyl 4,5 Dihydro 1,3 Oxazol 2 Amine Research

Exploration of New Synthetic Pathways and Green Methodologies

Future synthetic research on 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine will likely prioritize the development of more efficient, sustainable, and environmentally benign methodologies. Current synthetic routes can be resource-intensive, and the principles of green chemistry offer a framework for significant improvement. mdpi.com

One promising avenue is the adoption of one-pot synthesis protocols. mdpi.com These reactions, where multiple steps are carried out in the same reactor without isolating intermediates, can reduce solvent waste, reaction time, and energy consumption. For instance, a one-pot reaction between a suitable amino alcohol precursor and a cyanating agent in the presence of a recyclable catalyst could be explored.

The use of green solvents, such as water, ethanol, or ionic liquids, is another critical area of investigation. mdpi.com Replacing traditional volatile organic compounds (VOCs) would drastically reduce the environmental footprint of the synthesis. Furthermore, solvent-free or mechanochemical approaches, like ball milling, could offer highly efficient and clean alternatives for the cyclization step. wikipedia.org

Advanced energy sources like microwave and ultrasonic irradiation are also expected to play a larger role. openmedicinalchemistryjournal.com These techniques can accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods.

MethodologyPotential AdvantageResearch Focus
One-Pot Synthesis Reduced waste, time, and energyDevelopment of a tandem reaction from simple precursors.
Green Solvents Lower environmental impact and toxicityScreening of water, ethanol, and ionic liquids as reaction media.
Solvent-Free Reactions Elimination of solvent wasteInvestigation of mechanochemical (ball milling) synthesis.
Microwave/Ultrasound Faster reaction times, higher yieldsOptimization of reaction conditions under alternative energy sources.

Development of Advanced Catalytic Systems Incorporating this compound Ligands

The structural features of this compound, particularly its chiral center at the C4 position and the presence of two distinct nitrogen donor atoms, make it an attractive candidate for a ligand in asymmetric catalysis. Oxazoline-containing ligands are well-established in coordinating with transition metals to create highly effective catalysts for a variety of chemical transformations. lifechemicals.com

Future research should focus on synthesizing and evaluating transition metal complexes of this compound. The diethyl groups at the C4 position could provide a unique steric environment around the metal center, potentially influencing the enantioselectivity of catalytic reactions such as hydrogenations, cyclopropanations, or Diels-Alder reactions.

Another exciting frontier is the incorporation of this oxazoline (B21484) into the structure of Metal-Organic Frameworks (MOFs). wikipedia.org By functioning as an organic linker or "strut," it could be used to construct porous, crystalline materials with catalytically active metal nodes. wikipedia.org The amine group offers a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications in gas separation, storage, or heterogeneous catalysis. wikipedia.org

Catalytic SystemPotential ApplicationKey Feature Under Investigation
Homogeneous Catalysis Asymmetric hydrogenation, C-C bond formationEnantioselectivity induced by the chiral oxazoline ligand.
Heterogeneous Catalysis Lewis acid catalysis, oxidation reactionsStability and reusability of the catalyst.
Metal-Organic Frameworks Gas separation, selective catalysisTunable porosity and active sites from the oxazoline linker.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for accelerating research into this compound. frontiersin.orgresearchgate.net Theoretical studies can provide profound insights into the molecule's electronic structure, reactivity, and the mechanisms of reactions in which it participates, guiding experimental efforts and reducing trial-and-error.

Future computational work should aim to map the molecule's Molecular Electrostatic Potential (MEP) to identify its electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will help in understanding its chemical reactivity and kinetic stability. frontiersin.org

When considering its role as a ligand, DFT calculations can be used to model the geometry of its metal complexes and predict their stability. researchgate.net Furthermore, these models can elucidate the transition states of catalytic cycles, providing a detailed understanding of how the ligand influences the reaction's stereoselectivity. This predictive power is crucial for the rational design of more efficient and selective catalysts.

Computational MethodResearch ObjectivePredicted Outcome
DFT Geometry Optimization Determine the most stable conformation.Understanding of steric and electronic properties.
HOMO-LUMO Analysis Assess chemical reactivity and stability.Prediction of reaction pathways.
MEP Mapping Identify reactive sites.Guidance for designing reactions with other molecules.
Transition State Modeling Elucidate catalytic mechanisms.Rational design of more selective catalysts.

Expansion of Applications in Materials Science and Advanced Synthetic Building Blocks

The unique combination of a rigid heterocyclic ring, a reactive amine group, and alkyl substituents suggests that this compound could serve as a valuable building block for more complex molecules and advanced materials. proquest.com

In materials science, the compound could be explored as a monomer for the synthesis of novel polymers. The amine functionality could be used for polymerization reactions to create polyamides or polyimides with unique thermal and mechanical properties conferred by the oxazoline ring. Its derivatives could also be investigated for applications in optoelectronics or as corrosion inhibitors, areas where related heterocyclic compounds have shown promise. researchgate.net

As a synthetic building block, the oxazoline ring can serve as a protecting group for carboxylic acids or as a chiral auxiliary to direct stereoselective reactions. lifechemicals.com The amine group can be readily functionalized, allowing for the attachment of other molecular fragments. This versatility makes it a powerful scaffold for the construction of complex natural products and medicinally relevant compounds. lifechemicals.comnih.gov Future work should focus on developing a robust portfolio of reactions that leverage the unique reactivity of this compound to build molecular complexity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.